L-Guluronic acid

Catalog No.
S626002
CAS No.
1986-15-8
M.F
C6H10O7
M. Wt
194.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Guluronic acid

CAS Number

1986-15-8

Product Name

L-Guluronic acid

IUPAC Name

(2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3-,4+,5-/m1/s1

InChI Key

IAJILQKETJEXLJ-SQOUGZDYSA-N

SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)O

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)O

Isomeric SMILES

C(=O)[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O

L-Guluronic acid is a uronic acid monosaccharide that is derived from gulose. It is a C-3 epimer of L-galacturonic acid and a C-5 epimer of D-mannuronic acid. L-Guluronic acid, along with D-mannuronic acid, is a key component of alginic acid, a polysaccharide predominantly found in brown algae. This compound plays a significant role in the formation of alginate gels through ionic cross-linking with divalent cations such as calcium and strontium, which occurs via the carboxylate moiety and the specific arrangement of hydroxyl groups around its ring structure .

. For example, the total synthesis of mixed-sequence alginate oligosaccharides has been reported, showcasing the selective construction of glycosidic linkages using L-guluronic acid as a building block .
  • Oxidation of D-Mannuronic Acid: L-guluronic acid can also be synthesized by oxidizing D-mannuronic acid, which involves protecting functional groups during the oxidation process to yield the desired uronic acid .
  • Extraction from Natural Sources: L-guluronic acid can be isolated from algal sources where it naturally occurs as part of alginate structures .
  • L-Guluronic acid exhibits several biological activities, primarily due to its role in alginate. It has been shown to possess anti-inflammatory properties and may contribute to wound healing processes. Furthermore, its ability to bind divalent metal ions suggests potential applications in drug delivery systems and tissue engineering, where metal ion interactions can enhance structural integrity and biological compatibility .

    L-Guluronic acid has a wide range of applications:

    • Food Industry: It is used as a thickening agent and stabilizer in various food products due to its gelling properties.
    • Pharmaceuticals: Its biocompatibility makes it suitable for drug delivery systems and as a component in wound dressings.
    • Cosmetics: The moisturizing properties of alginates containing L-guluronic acid are utilized in skincare products.
    • Biotechnology: It serves as a scaffold material in tissue engineering and regenerative medicine, facilitating cell attachment and growth .

    Research on L-guluronic acid has focused on its interactions with various metal ions, particularly divalent cations like calcium and strontium. These interactions are crucial for understanding how L-guluronic acid contributes to the structural integrity of alginate gels. Studies have shown that the binding affinity for these ions is influenced by the specific spatial arrangement of hydroxyl groups around the ring structure of L-guluronic acid . Furthermore, its interactions with other biomolecules may enhance its functional properties in biological applications.

    L-Guluronic acid shares structural similarities with several other uronic acids and polysaccharides. Below is a comparison highlighting its uniqueness:

    CompoundStructure TypeKey Features
    D-Mannuronic AcidMonosaccharideC-5 epimer; forms M blocks in alginate
    L-Galacturonic AcidMonosaccharideC-3 epimer; important for pectin structure
    D-Glucuronic AcidMonosaccharideInvolved in detoxification processes (glucuronidation)
    AlginatePolysaccharideComposed of both D-mannuronic and L-guluronic acids; used for gelling

    L-Guluronic acid is unique due to its specific role in forming stable gels through ionic cross-linking with divalent cations, which is not observed to the same extent in other similar compounds like D-mannuronic or L-galacturonic acids . Its ability to form distinct block structures within alginate contributes significantly to the material's functional properties.

    XLogP3

    -2.6

    Hydrogen Bond Acceptor Count

    7

    Hydrogen Bond Donor Count

    5

    Exact Mass

    194.04265265 g/mol

    Monoisotopic Mass

    194.04265265 g/mol

    Heavy Atom Count

    13

    UNII

    58QGW9MR67

    Other CAS

    1986-15-8

    Wikipedia

    L-guluronic acid

    Dates

    Modify: 2024-04-14

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